An In-Depth Technical Guide to 4-Amino-N-(2,3-dimethylphenyl)benzamide (CAS 29027-72-3)
An In-Depth Technical Guide to 4-Amino-N-(2,3-dimethylphenyl)benzamide (CAS 29027-72-3)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Amino-N-(2,3-dimethylphenyl)benzamide, a molecule of interest in medicinal chemistry. Given the limited publicly available data on this specific compound, this document synthesizes information from related structures and established chemical principles to propose methodologies for its synthesis, characterization, and biological evaluation. It is intended to serve as a foundational resource for researchers embarking on the study of this and similar benzamide derivatives.
I. Chemical Identity and Physicochemical Properties
4-Amino-N-(2,3-dimethylphenyl)benzamide is a member of the benzamide class of organic compounds, characterized by a carboxamide group linking a substituted aniline to a benzoyl moiety.
| Property | Predicted/Estimated Value | Data Source/Method |
| Molecular Formula | C₁₅H₁₆N₂O | - |
| Molecular Weight | 240.30 g/mol | - |
| IUPAC Name | 4-amino-N-(2,3-dimethylphenyl)benzamide | - |
| CAS Number | 29027-72-3 | - |
| Predicted XLogP3 | 2.3 - 2.8 | Based on related structures[1] |
| Predicted Hydrogen Bond Donor Count | 2 | Based on related structures[1] |
| Predicted Hydrogen Bond Acceptor Count | 2 | Based on related structures[1] |
| Predicted Rotatable Bond Count | 2 | Based on related structures[1] |
| Predicted Topological Polar Surface Area | 55.1 Ų | Based on related structures[1] |
Note: The physicochemical properties listed above are primarily based on computational predictions for isomeric and closely related structures due to the absence of experimentally determined data for CAS 29027-72-3.
II. Proposed Synthesis Methodology
The synthesis of 4-Amino-N-(2,3-dimethylphenyl)benzamide can be logically approached via a two-step process, a common and effective method for preparing substituted benzamides. This strategy involves the initial formation of a nitro-intermediate, followed by the reduction of the nitro group to the desired primary amine.
Step 1: Synthesis of 4-Nitro-N-(2,3-dimethylphenyl)benzamide (Intermediate)
This step involves the acylation of 2,3-dimethylaniline with 4-nitrobenzoyl chloride. The nitro group serves as a protecting group for the amine on the benzoyl ring, which can be deprotected in the subsequent step.
Reaction:
Caption: Proposed synthesis of the nitro-intermediate.
Experimental Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2,3-dimethylaniline (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents), to the solution to act as a scavenger for the hydrochloric acid byproduct.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of 4-nitrobenzoyl chloride (1.05 equivalents) in the same solvent to the flask. The slow addition is crucial to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aniline is consumed.
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Step 2: Reduction of 4-Nitro-N-(2,3-dimethylphenyl)benzamide to 4-Amino-N-(2,3-dimethylphenyl)benzamide
The final step is the reduction of the nitro group to a primary amine. Several methods are available for this transformation, with catalytic hydrogenation or metal-acid reduction being common choices.
Reaction:
Caption: Proposed reduction of the nitro-intermediate to the final product.
Experimental Protocol (Catalytic Hydrogenation):
-
Reaction Setup: Dissolve the purified 4-Nitro-N-(2,3-dimethylphenyl)benzamide (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C, typically 5-10 mol%).
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure (e.g., using a balloon or a Parr hydrogenator) while stirring vigorously.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary. A metal-free reduction using reagents like tin(II) chloride dihydrate in ethanol is also a viable alternative.[2]
III. Proposed Analytical and Spectroscopic Characterization
Due to the lack of published spectra for 4-Amino-N-(2,3-dimethylphenyl)benzamide, the following section outlines the expected spectroscopic features based on its chemical structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the amine protons, the amide proton, and the methyl groups. The aromatic region (typically δ 6.5-8.0 ppm) will exhibit complex splitting patterns due to the substitution on both rings. The two methyl groups on the aniline ring should appear as singlets in the upfield region (around δ 2.0-2.5 ppm). The amine (NH₂) protons will likely appear as a broad singlet, and the amide (NH) proton as a singlet, with their chemical shifts being solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will display signals for all 15 carbon atoms. The carbonyl carbon of the amide group is expected to resonate in the downfield region (δ 165-170 ppm). The aromatic carbons will appear in the range of δ 110-150 ppm. The two methyl carbons will be observed in the upfield region (δ 15-25 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present in the molecule.[3][4][5][6]
-
N-H Stretching: Two distinct bands are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (NH₂) group. A single, sharper band in the same region may be observed for the secondary amide (N-H) stretch.
-
C=O Stretching: A strong absorption band characteristic of the amide carbonyl group should be present in the range of 1630-1680 cm⁻¹.
-
N-H Bending: A bending vibration for the primary amine is expected around 1580-1650 cm⁻¹.
-
C-N Stretching: Aromatic C-N stretching bands will likely appear in the 1250-1335 cm⁻¹ region.[3]
-
Aromatic C-H Stretching: Bands above 3000 cm⁻¹ will indicate the aromatic C-H bonds.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 240.1263 g/mol . Fragmentation patterns would likely involve cleavage of the amide bond, leading to characteristic fragment ions.
Purity Analysis
The purity of the synthesized compound should be assessed using High-Performance Liquid Chromatography (HPLC), preferably with a UV detector. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) would be a suitable starting point for method development.[7][8][9][10]
IV. Potential Biological Activity and Proposed Evaluation
Based on the structural class of 4-Amino-N-(2,3-dimethylphenyl)benzamide, its most probable biological activity is as an anticonvulsant. This hypothesis is supported by patents and literature on structurally related 3- and 4-amino-N-(alkylphenyl)benzamides.
Anticonvulsant Activity
Proposed In Vitro Screening:
-
Maximal Electroshock (MES) Model: This is a primary screening model for anticonvulsant drugs. The ability of the compound to prevent the tonic hindlimb extension in response to an electrical stimulus in rodents is a key indicator of potential efficacy against generalized tonic-clonic seizures.[11][12]
-
Pentylenetetrazol (PTZ) Seizure Model: This model is used to identify compounds that may be effective against absence seizures. The ability of the test compound to increase the threshold for PTZ-induced seizures is measured.
-
Hippocampal Slice Electrophysiology: In vitro brain slice preparations can be used to study the effects of the compound on neuronal excitability and synaptic transmission in a more controlled environment.[13]
Potential Mechanisms of Action:
Given its structural similarity to known anticonvulsants, 4-Amino-N-(2,3-dimethylphenyl)benzamide may exert its effects through one or more of the following mechanisms:
-
Modulation of Voltage-Gated Sodium Channels: Many anticonvulsant drugs act by blocking voltage-gated sodium channels, which reduces the repetitive firing of neurons.[14][15][16][17][18] Patch-clamp electrophysiology on cells expressing these channels can be used to investigate this possibility.
-
Enhancement of GABAergic Neurotransmission: The compound could act as a positive allosteric modulator of GABA-A receptors, enhancing the inhibitory effects of the neurotransmitter GABA.[19][20][21][22][23][24] Radioligand binding assays and electrophysiological recordings from GABA-A receptor-expressing cells can be employed to explore this mechanism.
Caption: Potential mechanisms of anticonvulsant action.
V. Proposed Toxicological Evaluation
A preliminary assessment of the toxicological profile is essential for any compound with therapeutic potential.
In Vitro Assays:
-
Ames Test: This bacterial reverse mutation assay is a standard preliminary screen for mutagenic potential. Aromatic amines are a class of compounds that can sometimes show mutagenicity, making this a critical initial test.[25][26][27][28][29]
-
Cytotoxicity Assays: The effect of the compound on the viability of various cell lines (e.g., HepG2 for liver toxicity) should be evaluated to determine its general cytotoxicity.[1][30][31][32][33]
In Vivo Assays:
-
Acute Toxicity Study: An acute oral toxicity study in rodents (e.g., rats or mice) according to OECD guidelines (e.g., OECD 423 or 425) would be necessary to determine the acute lethal dose (LD50) and identify potential target organs of toxicity.[34][35][36][37][38]
VI. Conclusion
4-Amino-N-(2,3-dimethylphenyl)benzamide represents a promising scaffold for the development of novel anticonvulsant agents. While specific experimental data for this compound is scarce, this guide provides a comprehensive framework for its synthesis, characterization, and biological evaluation based on established chemical and pharmacological principles. The proposed methodologies offer a clear path for researchers to systematically investigate the properties and therapeutic potential of this molecule. Further experimental work is crucial to validate the predicted properties and to fully elucidate the pharmacological and toxicological profile of 4-Amino-N-(2,3-dimethylphenyl)benzamide.
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